molecular formula C19H18ClN3O3 B14088952 N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14088952
M. Wt: 371.8 g/mol
InChI Key: JWVYOSFXJYMPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: These compounds can be used in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.

    Antimicrobial Activity: These compounds can exhibit antimicrobial properties, making them candidates for drug development.

Medicine

    Anti-inflammatory: Pyrazole derivatives have been studied for their anti-inflammatory properties.

    Anticancer: Some compounds in this class have shown potential as anticancer agents.

Industry

    Agriculture: Pyrazole derivatives can be used as pesticides or herbicides.

    Pharmaceuticals: These compounds are often explored for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the biological activity being studied, but could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

The presence of the 2-hydroxy-4,6-dimethylphenyl group in N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide may confer unique biological activities or chemical properties compared to other similar compounds. This could include differences in solubility, reactivity, or biological target specificity.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18ClN3O3/c1-10-6-11(2)18(16(24)7-10)14-9-15(23-22-14)19(25)21-12-4-5-17(26-3)13(20)8-12/h4-9,24H,1-3H3,(H,21,25)(H,22,23)

InChI Key

JWVYOSFXJYMPKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.